molecular formula C24H19Cl3N2OS B3035483 {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether CAS No. 321538-27-6

{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether

Cat. No.: B3035483
CAS No.: 321538-27-6
M. Wt: 489.8 g/mol
InChI Key: YIFGGRXIFZSHRK-UHFFFAOYSA-N
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Description

{5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether is a pyrazole-based compound featuring a 4-chlorophenylsulfanyl substituent at position 5, a methyl group at position 1, a phenyl group at position 3, and a 2,6-dichlorobenzyl ether moiety at the methyl group on position 3. Its synthesis likely involves Williamson etherification, as indicated for structurally related dichlorobenzyl ethers (Scheme 62 in ) .

Properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-4-[(2,6-dichlorophenyl)methoxymethyl]-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl3N2OS/c1-29-24(31-18-12-10-17(25)11-13-18)20(23(28-29)16-6-3-2-4-7-16)15-30-14-19-21(26)8-5-9-22(19)27/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFGGRXIFZSHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COCC3=C(C=CC=C3Cl)Cl)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101118011
Record name 5-[(4-Chlorophenyl)thio]-4-[[(2,6-dichlorophenyl)methoxy]methyl]-1-methyl-3-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101118011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321538-27-6
Record name 5-[(4-Chlorophenyl)thio]-4-[[(2,6-dichlorophenyl)methoxy]methyl]-1-methyl-3-phenyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321538-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Chlorophenyl)thio]-4-[[(2,6-dichlorophenyl)methoxy]methyl]-1-methyl-3-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101118011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H19Cl2N2SC_{21}H_{19}Cl_2N_2S. The structure features a pyrazole ring, which is known for its diverse biological activities, and a chlorophenyl sulfanyl group that enhances its pharmacological potential.

1. Antibacterial Activity

Research indicates that compounds similar to {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether exhibit significant antibacterial properties. For instance, a study highlighted that derivatives containing the chlorophenyl sulfanyl moiety showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

2. Anticancer Activity

The compound's structural features suggest potential anticancer activity. A related class of pyrazole derivatives has been evaluated for antiproliferative effects against breast, colon, and lung cancer cell lines. The highest activity was observed in certain derivatives with similar functional groups .

3. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Specifically, studies have demonstrated strong inhibitory effects against acetylcholinesterase (AChE) and urease enzymes . The IC50 values for these activities indicate significant potency:

EnzymeIC50 Value (µM)
Acetylcholinesterase2.14 ± 0.003
UreaseVaries by compound

The biological activity of {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether is likely mediated through its interaction with specific molecular targets. The compound may bind to enzymes or receptors involved in various biochemical pathways, thereby modulating their activity and leading to therapeutic effects such as inhibition of cancer cell proliferation or bacterial growth .

Case Studies

Several studies have documented the synthesis and biological evaluation of compounds related to {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether:

  • Synthesis and Characterization : A study synthesized several pyrazole derivatives and characterized them using NMR and IR spectroscopy. The compounds were screened for their antibacterial and enzyme inhibitory activities .
  • In Silico Studies : Molecular docking studies have been performed to predict the binding affinity of these compounds with target proteins, providing insights into their potential mechanisms of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole or Triazole Cores

Several compounds share structural motifs with the target molecule, including pyrazole/triazole cores, chlorophenyl groups, and dichlorobenzyl ethers/sulfides. Key examples include:

Compound Name Core Structure Substituents Molecular Formula (Calc. MW) Key Activity/Application Reference
Target Compound Pyrazole 4-Cl-C₆H₄-S; 2,6-Cl₂-C₆H₃-CH₂-O- Not provided Not reported
4-({5-[(4-chlorophenyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1,3-thiazol-2-amine Triazole-Thiazole hybrid 4-Cl-C₆H₄-S; phenyl; thiazole-2-amine C₁₈H₁₃ClN₆S₂ (449.97 g/mol) Migraine-relieving properties
Methyl 4-({[(2,6-dichlorobenzyl)sulfanyl]acetyl}amino)benzoate Benzamide 2,6-Cl₂-C₆H₃-CH₂-S; methyl ester C₁₇H₁₅Cl₂NO₃S (384.27 g/mol) Not reported
3-{[(2,6-Dichlorobenzyl)sulfanyl]methyl}-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole Triazole 2,6-Cl₂-C₆H₃-CH₂-S; 4-NO₂-C₆H₄-CH₂-S; phenyl C₂₃H₁₇Cl₂N₅O₂S₂ (577.44 g/mol) Not reported

Key Observations:

  • Chlorophenyl and Dichlorobenzyl Groups: The presence of chlorinated aromatic rings (e.g., 4-chlorophenyl or 2,6-dichlorobenzyl) is common in antimicrobial and antifungal agents .
  • Sulfur Linkages: Sulfanyl (S-) and sulfonyl (SO₂-) groups in analogs (e.g., ) are associated with improved metabolic stability and binding affinity to biological targets . The target compound’s sulfanyl group at position 5 may similarly contribute to stability.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

A nucleophilic substitution or coupling reaction is typically employed for pyrazole-ether derivatives. For example, sodium ethoxide in absolute ethanol can activate thiol or halogenated intermediates for substitution, as described in a similar triazole synthesis (reflux for 10 hours, followed by ice-water precipitation and ethanol recrystallization) . Key parameters to optimize include:

  • Solvent polarity (ethanol vs. DMF for solubility).
  • Base selection (sodium ethoxide vs. potassium carbonate for deprotonation efficiency).
  • Temperature control (room temperature vs. reflux to minimize side reactions).

Table 1: Example Reaction Conditions (Adapted from )

ReagentRoleStoichiometryTimeYield (%)
Sodium ethoxideBase1.2 eq10 h65–75
α-Halogenated ketoneElectrophile1.0 eq
EthanolSolvent10 mL/mmol

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Combine NMR (¹H/¹³C for substituent connectivity), HRMS (exact mass verification), and X-ray crystallography for unambiguous confirmation. For crystallography, use SHELXL (isotropic/anisotropic refinement) and WinGX for data processing and visualization . Key metrics:

  • R-factor (< 0.05 for high-resolution data).
  • Displacement parameters (anisotropic refinement for heavy atoms).

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?

For disordered regions , apply SHELXL’s PART and SUMP restraints to model split positions . For twinning , use the TWIN command with a BASF parameter to refine twin fractions. Validate with ORTEP for displacement ellipsoid visualization . Example workflow:

  • Data integration: Use SAINT (Bruker) or CrysAlisPro (Rigaku).
  • Twin law identification: Test via PLATON ’s TWINCHECK.
  • Refinement: SHELXL’s TWIN and HKLF 5 format for scaled data .

Q. What strategies are effective for analyzing substituent electronic effects on molecular conformation?

Compare bond lengths (e.g., C–S in 4-chlorophenylsulfanyl vs. C–O in benzyl ether) and torsion angles (pyrazole vs. benzene ring dihedrals) from crystallographic data. For example:

  • π-Conjugation: Shorter C–S bonds (1.74–1.78 Å) suggest resonance stabilization .
  • Steric effects: Larger dihedral angles (> 30°) indicate hindered rotation due to 2,6-dichlorobenzyl groups .

Table 2: Example Crystallographic Parameters (Hypothetical Data)

ParameterPyrazole Core2,6-Dichlorobenzyl
Bond length (C–S)1.76 Å
Dihedral angle (θ)12.5°34.8°
Anisotropic displacement0.02 Ų0.03 Ų

Q. How can computational methods complement experimental data to predict reactivity or stability?

Perform DFT calculations (e.g., Gaussian, ORCA) to:

  • Map electrostatic potentials (ESP) for nucleophilic/electrophilic sites.
  • Calculate bond dissociation energies (BDE) for sulfanyl or ether linkages. Validate with experimental thermal analysis (TGA/DSC) or Hammett constants for substituent effects .

Methodological Notes

  • Software Workflow: SHELX (structure solution) → WinGX (data processing) → ORTEP (visualization) .
  • Data Validation: Cross-check refinement metrics (Rint, GooF) with CheckCIF to flag outliers .
  • Synthetic Pitfalls: Monitor for hydrolysis of sulfanyl groups under basic conditions; use anhydrous solvents and inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether
Reactant of Route 2
Reactant of Route 2
{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,6-dichlorobenzyl ether

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